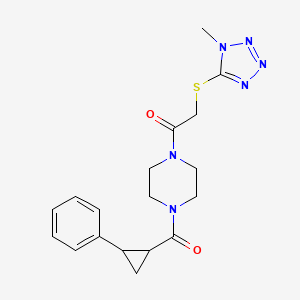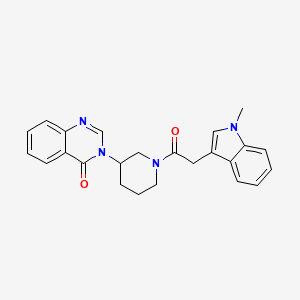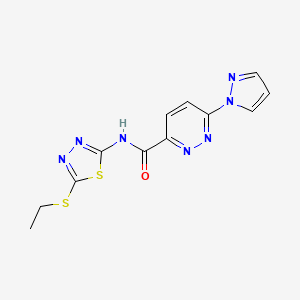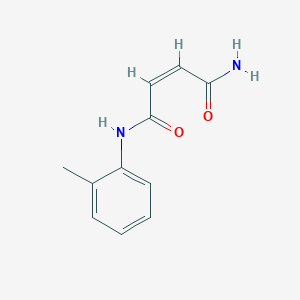
(2Z)-N-(2-methylphenyl)but-2-enediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-(2-methylphenyl)but-2-enediamide, also known as N-(2-methylphenyl)but-2-ene-1,4-diamine, is a chemical compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments have been investigated. In
Wirkmechanismus
The mechanism of action of (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been suggested that (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide has been found to exhibit cytotoxicity against cancer cells, as well as antibacterial and antifungal activity. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide in laboratory experiments include its potential as an anticancer, antibacterial, and antifungal agent. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
For research on (2Z)-(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide include investigating its potential as a therapeutic agent for various cancers, as well as its mechanism of action and potential toxicity. In addition, further investigation into the antibacterial and antifungal activity of this compound may lead to the development of new antibiotics and antifungal agents.
Synthesemethoden
(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide can be synthesized using a variety of methods. One such method involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate to produce 2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to produce (2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide.
Wissenschaftliche Forschungsanwendungen
(2Z)-(2Z)-N-(2-methylphenyl)but-2-enediamide(2-methylphenyl)but-2-enediamide has been investigated for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound has been investigated for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
(Z)-N'-(2-methylphenyl)but-2-enediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSUDJVWUBETRJ-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C\C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2-methylphenyl)but-2-enediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)
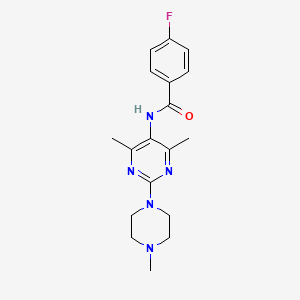
![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
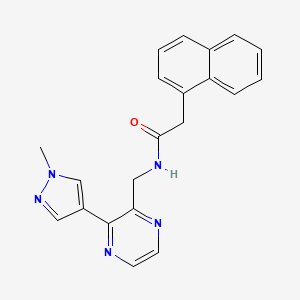
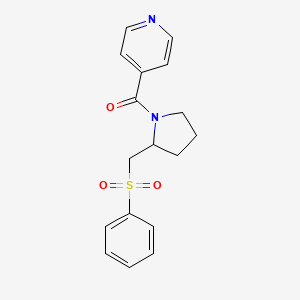
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

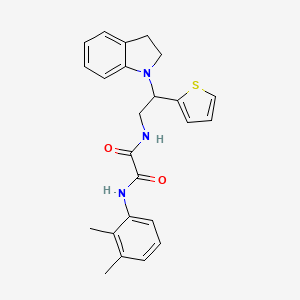
![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)
